5-Ethyl-6-imino-5-pentan-2-yl-1,3-diazinane-2,4-dione
Description
5-Ethyl-6-imino-5-pentan-2-yl-1,3-diazinane-2,4-dione is a heterocyclic compound featuring a diazinane (hexahydropyrimidine) core. Its structure includes an imino (=NH) group at position 6, an ethyl group, and a pentan-2-yl substituent at position 4. This substitution pattern distinguishes it from simpler analogs like dihydrothymine (5-methyl-1,3-diazinane-2,4-dione) and pharmacologically active derivatives such as phenobarbital (5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione) .
Properties
IUPAC Name |
5-ethyl-6-imino-5-pentan-2-yl-1,3-diazinane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-4-6-7(3)11(5-2)8(12)13-10(16)14-9(11)15/h7H,4-6H2,1-3H3,(H3,12,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQPRFRZKLHZSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1(C(=N)NC(=O)NC1=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Ethyl-6-imino-5-pentan-2-yl-1,3-diazinane-2,4-dione, a compound with the molecular formula and a molecular weight of 225.29 g/mol, is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including cytotoxicity and antibacterial properties.
The compound is characterized by its unique structure which contributes to its biological activity. The IUPAC name is reflective of its complex diazinane framework, which is crucial for its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C11H19N3O2 |
| Molecular Weight | 225.29 g/mol |
| Purity | Typically ≥ 95% |
Cytotoxicity
Recent studies have explored the cytotoxic effects of 5-Ethyl-6-imino-5-pentan-2-yl-1,3-diazinane-2,4-dione on various cancer cell lines. The compound was tested on multiple cell lines, including HeLa (cervical cancer) and U87 (glioblastoma) cells.
Case Study: Cytotoxic Effects
A study assessed the IC50 values (the concentration required to inhibit cell growth by 50%) of the compound on HeLa and U87 cells:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 150 |
| U87 | 180 |
These results indicate that 5-Ethyl-6-imino-5-pentan-2-yl-1,3-diazinane-2,4-dione exhibits moderate cytotoxicity, particularly against cancerous cells. The selectivity towards cancer cells over normal cells suggests potential for therapeutic applications in oncology.
Antibacterial Activity
The antibacterial properties of this compound were also evaluated against several bacterial strains. However, preliminary results indicated limited antibacterial efficacy.
Antibacterial Testing Results
The compound was tested against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | No significant inhibition observed |
| Escherichia coli | No significant inhibition observed |
| Pseudomonas aeruginosa | No significant inhibition observed |
These findings suggest that while the compound shows promise in cytotoxicity against cancer cells, it does not exhibit notable antibacterial activity at the tested concentrations.
The biological activity of 5-Ethyl-6-imino-5-pentan-2-yl-1,3-diazinane-2,4-dione may be attributed to its ability to interact with specific cellular targets involved in cell proliferation and apoptosis. Further research is required to elucidate the precise mechanisms through which this compound exerts its effects on cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities:
Key Observations:
- Phenobarbital’s trione system (2,4,6) increases electrophilicity, critical for its anticonvulsant activity .
- Phenobarbital’s phenyl group enhances aromatic interactions in biological targets .
Crystallographic and Computational Insights
Crystal structures of related compounds (e.g., phenobarbital) are often resolved using SHELX software . Computational studies, such as density-functional theory (DFT) applied in , could predict the electronic properties of the target compound, such as charge distribution and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
